molecular formula C23H27N3O6 B11387790 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11387790
M. Wt: 441.5 g/mol
InChI Key: COLHIFREQCUIKX-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C23H27N3O6. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can be compared to other oxadiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H27N3O6/c1-4-12-29-19-11-6-16(14-20(19)30-13-5-2)22-23(26-32-25-22)24-21(27)15-31-18-9-7-17(28-3)8-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27)

InChI Key

COLHIFREQCUIKX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC)OCCC

Origin of Product

United States

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